molecular formula C24H27N5O3 B2419429 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide CAS No. 1251591-76-0

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

货号: B2419429
CAS 编号: 1251591-76-0
分子量: 433.512
InChI 键: KKQKUFCZKYQJEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-16-8-9-19(14-17(16)2)29-15-21(26-27-29)24(31)28-12-10-18(11-13-28)25-23(30)20-6-4-5-7-22(20)32-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQKUFCZKYQJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following characteristics:

Property Value
Molecular FormulaC19H24N4O3
Molecular Weight344.42 g/mol
LogP3.54
Polar Surface Area50.86 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound can be attributed to its structural features, particularly the presence of the triazole moiety. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in cancer and inflammation pathways. The piperidine ring enhances lipophilicity and may improve cell membrane permeability.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide have shown selective cytotoxicity against various cancer cell lines at nanomolar concentrations.

In a comparative study, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D), indicating promising anticancer potential .

Mechanisms of Cytotoxicity

The cytotoxic effects are believed to result from several mechanisms:

  • Induction of Apoptosis : Compounds have been shown to induce morphological changes characteristic of apoptosis in cancer cells, including membrane blebbing and DNA fragmentation.
  • Inhibition of Mitochondrial Function : Some derivatives have been reported to reduce mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives that included the target compound. These derivatives were tested against human leukemic T-cells (Jurkat cells), where they exhibited significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin. The study highlighted that these compounds did not intercalate with DNA but induced DNA damage through alternative pathways .

Pharmacokinetics and ADME Profile

The pharmacokinetic properties of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide suggest favorable absorption and distribution characteristics:

  • Absorption : The logP value indicates good permeability across biological membranes.
  • Metabolism : Preliminary studies suggest that the compound may undergo metabolic transformations typical for amide-containing drugs.
  • Excretion : Further studies are required to elucidate the excretion pathways.

常见问题

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, including:

  • Triazole ring formation : A [3+2] cycloaddition between an azide and alkyne, as seen in structurally analogous triazole-piperidine hybrids .
  • Piperidine coupling : Amidation or sulfonylation reactions using catalysts like HBTU or BOP in solvents such as THF or DMF .
  • Optimization factors : Temperature (room temperature to reflux), solvent choice (ethanol, DMSO), and catalysts (triethylamine) influence yield and purity. For example, THF improves solubility in coupling reactions, while triethylamine neutralizes acidic byproducts .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress .

Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureMonitoring MethodReference
Triazole formationAzide, alkyneDMF80°CTLC
AmidationHBTU, Et₃NTHFRTHPLC
PurificationSilica gel columnEthanol/water-NMR, MS

Q. How is the compound characterized post-synthesis, and what analytical methods validate its structure?

Post-synthesis characterization involves:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 6.2–7.7 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]⁺ peaks at m/z 488–542 for analogous compounds) .
    • Chromatography : HPLC ensures >95% purity .
    • X-ray crystallography : Resolves 3D structure in crystalline forms, though limited by compound solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate its biological activity?

SAR analysis focuses on:

  • Triazole moiety : Enhances metabolic stability and hydrogen bonding with targets .
  • Piperidine substitution : Bulky groups (e.g., 3,4-dimethylphenyl) improve receptor selectivity, as shown in D3 antagonist analogs .
  • Methoxybenzamide group : Modulates solubility and membrane permeability; replacing methoxy with halogens alters binding kinetics .

Table 2: Structural Analogs and Observed Activities

Analog StructureKey ModificationBiological ActivityReference
3-Chloro substitutionIncreased lipophilicityEnhanced enzyme inhibition (IC₅₀ = 12 nM)
Piperidine replaced with pyrazineReduced steric bulkLoss of receptor binding

Q. What computational methods predict its interaction with biological targets?

Advanced approaches include:

  • Molecular docking : Screens binding poses in receptor active sites (e.g., D3 dopamine receptor) using software like AutoDock .
  • Quantum chemical calculations : Predicts reaction pathways and transition states for synthesis optimization .
  • Machine learning : Analyzes high-throughput screening data to identify activity cliffs .

Methodological Note : Combine computational predictions with experimental validation (e.g., surface plasmon resonance for binding affinity) to resolve discrepancies .

Q. How can researchers resolve contradictions in biological assay data?

Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Off-target effects : Employ counter-screening against related receptors/enzymes (e.g., 5-HT2A for D3 antagonists) .
  • Cellular context : Compare results across cell lines (e.g., HEK293 vs. CHO-K1) to assess target specificity .

Q. What strategies improve its pharmacokinetic properties for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance oral bioavailability .
  • Lipid nanoparticle encapsulation : Increases plasma half-life, as demonstrated for benzamide analogs .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

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